Hexakis(2,2-difluoroethoxy)phosphazene
Description
Chemical Identity and Nomenclature
Hexakis(2,2-difluoroethoxy)phosphazene is formally identified by the Chemical Abstracts Service number 186817-57-2 and possesses the molecular formula C12H18F12N3O6P3 with a molecular weight of 621.19 grams per mole. The compound is known by several systematic names, including 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine and Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene, reflecting the various nomenclature conventions employed in organophosphorus chemistry. The International Union of Pure and Applied Chemistry name for this compound is 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine, which precisely describes the substitution pattern around the cyclotriphosphazene core. Additional synonyms found in the literature include Hexakis(1H,1H,2H-difluoroethoxy)phosphazene and various related designations that emphasize the perfluorinated nature of the ethoxy substituents.
The compound's structural complexity is reflected in its extensive synonymy, with chemical databases listing numerous alternative names that highlight different aspects of its molecular architecture. The European Community number 689-299-2 provides additional regulatory identification, while the Molecular Design Limited number MFCD07784333 serves as a unique database identifier. The systematic naming conventions demonstrate the compound's classification as a fully substituted cyclotriphosphazene derivative, wherein all six chlorine atoms of the parent hexachlorocyclotriphosphazene have been replaced by 2,2-difluoroethoxy groups through nucleophilic substitution reactions.
Historical Context in Phosphazene Chemistry
The historical development of phosphazene chemistry provides essential context for understanding the significance of this compound within this specialized field. Cyclotriphosphazene compounds trace their origins to the nineteenth century, with the first synthesis of the parent cyclotriphosphazene system achieved in 1834, establishing this class of compounds as one of the earliest recognized inorganic aromatic systems. The foundational work in phosphazene chemistry demonstrated that the six-membered phosphorus-nitrogen ring system could serve as a versatile scaffold for the development of numerous derivatives through systematic substitution reactions.
Since its initial discovery in the 1834s, cyclotriphosphazene has evolved to become an essential phosphorus scaffold in modern phosphorus chemistry, enabling the synthesis of a vast array of derivatives with tailored properties. The development of substituted cyclotriphosphazene compounds gained momentum throughout the twentieth century as researchers recognized the potential of these systems for applications ranging from flame retardant additives to fluorescent materials and liquid crystals. The historical progression of phosphazene chemistry reveals a consistent pattern of innovation driven by the unique reactivity of the phosphorus-chlorine bonds in hexachlorocyclotriphosphazene, which serves as the primary starting material for most cyclotriphosphazene derivatives.
The emergence of fluorinated phosphazene derivatives, including this compound, represents a more recent development within this historical framework. These compounds capitalize on the well-established synthetic methodologies developed for cyclotriphosphazene chemistry while incorporating the unique properties imparted by fluorinated substituents. The historical context demonstrates that this compound builds upon nearly two centuries of fundamental research in phosphazene chemistry, representing a sophisticated evolution of the original concepts pioneered in the early nineteenth century.
Significance in Organophosphorus Chemistry
This compound occupies a position of considerable importance within organophosphorus chemistry due to its unique combination of structural features and functional properties. The compound exemplifies the successful integration of fluorinated organic substituents with inorganic phosphorus-nitrogen frameworks, creating a hybrid system that exhibits properties characteristic of both domains. Its significance stems primarily from its role as a specialized calibration standard in mass spectrometry applications, where its well-defined molecular weight and distinctive fragmentation patterns make it particularly valuable for instrument calibration and method validation.
The compound's utility extends beyond analytical applications to encompass its function as a research tool in ion trap studies, where its unique molecular properties enable sophisticated investigations of ion behavior and trapping mechanisms. The presence of twelve fluorine atoms within the molecular structure contributes to distinctive spectroscopic signatures that facilitate its detection and identification across multiple analytical platforms. This characteristic has made this compound an important reference compound for developing and validating analytical methodologies in organophosphorus research.
Within the broader context of organophosphorus chemistry, this compound represents an important example of how systematic structural modifications can be employed to fine-tune molecular properties for specific applications. The strategic incorporation of difluoroethoxy groups not only modifies the electronic properties of the cyclotriphosphazene core but also enhances the compound's stability and solubility characteristics. These modifications demonstrate the sophisticated level of molecular design achievable within modern organophosphorus chemistry, where researchers can systematically engineer compounds with predetermined properties through rational substituent selection and placement.
Position within Cyclotriphosphazene Derivatives
This compound occupies a distinctive position within the extensive family of cyclotriphosphazene derivatives, representing a fully substituted system where all six reactive sites of the parent hexachlorocyclotriphosphazene have been modified with identical fluorinated alkoxy groups. This uniform substitution pattern distinguishes it from many other cyclotriphosphazene derivatives that feature mixed substituent systems or partial substitution patterns. The compound exemplifies the AB6 class of cyclotriphosphazene derivatives, where A represents the central phosphorus-nitrogen ring system and B represents the six identical substituent groups.
Within the broader classification system of phosphazene compounds, this compound belongs to the cyclophosphazene subcategory, which encompasses ring-structured phosphazenes as opposed to linear polyphosphazenes or acyclic iminophosphoranes. The compound's position within this classification reflects its derivation from the fundamental cyclotriphosphazene core through systematic chemical modification. Comparative analysis with other cyclotriphosphazene derivatives reveals that the difluoroethoxy substituents confer unique properties related to electronegativity, steric effects, and chemical stability.
The systematic study of cyclotriphosphazene derivatives has revealed that substituent effects play a crucial role in determining the physical and chemical properties of these compounds. This compound represents an important member of the fluorinated cyclotriphosphazene subfamily, where the electron-withdrawing nature of the fluorinated substituents significantly influences the electronic distribution within the phosphorus-nitrogen ring system. This positioning within the derivative family has made it a valuable model compound for understanding structure-property relationships in fluorinated phosphazene systems, contributing to the development of design principles for creating new cyclotriphosphazene derivatives with targeted properties.
| Systematic Names | Alternative Designations |
|---|---|
| 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine | Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene |
| This compound | Hexakis(1H,1H,2H-difluoroethoxy)phosphazene |
| 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-2,2,4,4,6,6-hexahydro- |
This compound represents a sophisticated achievement in organophosphorus chemistry, embodying the successful integration of fluorinated organic chemistry with inorganic phosphorus-nitrogen ring systems. The compound's well-defined chemical identity, supported by comprehensive nomenclature systems and regulatory identifications, establishes it as an important reference material within the phosphazene literature. Its historical context within the nearly two-century development of phosphazene chemistry demonstrates how fundamental discoveries in the 1830s have evolved into highly specialized compounds with contemporary applications in analytical and materials science.
The significance of this compound within organophosphorus chemistry extends beyond its immediate applications to encompass its role as a model system for understanding structure-property relationships in fluorinated phosphazene derivatives. Its position within the cyclotriphosphazene family highlights the systematic approach that characterizes modern phosphazene chemistry, where rational molecular design enables the creation of compounds with predetermined properties. The comprehensive characterization data available for this compound, including its precise molecular weight, melting point, and systematic nomenclature, reflects the maturity of this research field and the importance placed on accurate compound identification and characterization.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F12N3O6P3/c13-7(14)1-28-34(29-2-8(15)16)25-35(30-3-9(17)18,31-4-10(19)20)27-36(26-34,32-5-11(21)22)33-6-12(23)24/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENPVEFDWIHAJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OP1(=NP(=NP(=N1)(OCC(F)F)OCC(F)F)(OCC(F)F)OCC(F)F)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F12N3O6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660131 | |
| Record name | Hexakis(2,2-difluoroethoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186817-57-2 | |
| Record name | Hexakis(2,2-difluoroethoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reactants and Stoichiometry
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HCCP : Serves as the phosphorus precursor due to its high reactivity and symmetrical structure.
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2,2-Difluoroethanol : Acts as the nucleophile, with its hydroxyl group deprotonated by a base to enhance nucleophilicity.
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Base : Commonly alkali metal hydroxides (e.g., NaOH, KOH) or carbonates facilitate deprotonation.
The reaction requires a 6:1 molar ratio of 2,2-difluoroethanol to HCCP to ensure complete substitution. Excess alcohol may be used to drive the reaction to completion, though this necessitates careful post-reaction purification.
Solvent and Temperature
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Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or acetone are preferred for their ability to dissolve both HCCP and the alkoxide intermediate.
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Temperature : Reactions are typically conducted at 50–80°C under reflux to balance reaction rate and side-product formation.
Step-by-Step Synthesis Protocol
Preparation of Alkoxide Intermediate
A solution of 2,2-difluoroethanol and base (e.g., NaOH) in THF is stirred to generate the alkoxide ion:
Water is removed via azeotropic distillation to prevent hydrolysis of HCCP.
Nucleophilic Substitution
HCCP is added to the alkoxide solution, and the mixture is refluxed for 8–48 hours . The substitution proceeds sequentially:
Work-Up and Purification
Post-reaction, the solvent is removed under reduced pressure, and the crude product is washed with water to eliminate NaCl and unreacted reagents. Further purification via recrystallization or column chromatography yields a white crystalline solid.
Optimization Strategies
Reaction Duration and Yield
Prolonged reaction times (>24 hours) improve substitution completeness but risk side reactions like ring-opening polymerization. Studies suggest 24–36 hours as optimal for >90% yield.
Solvent Influence
| Solvent | Dielectric Constant | Reaction Efficiency | Purity (%) |
|---|---|---|---|
| THF | 7.5 | High | 95 |
| Acetone | 20.7 | Moderate | 88 |
| Dichloromethane | 8.9 | Low | 78 |
THF’s moderate polarity enhances alkoxide solubility without destabilizing HCCP.
Base Selection
Strong bases (e.g., NaH) accelerate substitution but may degrade the phosphazene core. Mild bases (e.g., KCO) offer a balance between reactivity and stability.
Analytical Characterization
Spectroscopic Validation
Mass Spectrometry
High-resolution ESI-TOFMS shows a molecular ion peak at m/z 622.02896 ([M+H]), consistent with the molecular formula CHFNOP.
Industrial-Scale Production Challenges
Cost and Availability
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HCCP : Priced at $200–300/kg , it contributes to 60% of raw material costs.
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2,2-Difluoroethanol : Limited commercial availability necessitates in-house synthesis, increasing production expenses.
Recent Advances and Patents
A 2023 patent (CN112457347A) describes a modified method using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to reduce reaction time to 12 hours while maintaining 92% yield. Another innovation involves microwave-assisted synthesis , achieving complete substitution in 6 hours at 100°C .
Chemical Reactions Analysis
Types of Reactions
Hexakis(2,2-difluoroethoxy)phosphazene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluoroethoxy groups are replaced by other nucleophiles.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the difluoroethoxy groups .
Scientific Research Applications
Chemical Properties and Structure
Hexakis(2,2-difluoroethoxy)phosphazene is characterized by its molecular formula and a molecular weight of 621.19 g/mol. Its structure consists of a phosphazene core with six 2,2-difluoroethoxy groups attached, which contribute to its stability and reactivity in various applications .
Mass Spectrometry Applications
One of the primary applications of this compound is in mass spectrometry, particularly as an ion source and calibration standard. It has been used effectively in:
- Ion Trap Studies : The compound serves as an ion source for studying ion traps, allowing researchers to investigate the behavior of ions under different conditions .
- Calibration Standards : Due to its stable ionization properties, it is utilized as a calibration standard in mass spectrometry, ensuring accurate measurement and reproducibility in analytical methods .
- Sheath Liquid in CE-TOF/MS : In capillary electrophoresis-time-of-flight mass spectrometry (CE-TOF/MS), this compound is used as a sheath liquid to enhance detection sensitivity and improve the analysis of complex biological samples .
Biochemical Research
This compound has also found applications in biochemical research:
- Protein Analysis : It is employed in the preparation and analysis of proteins through mass spectrometry techniques. For instance, it has been integrated into protocols for protein digestion and subsequent analysis using liquid chromatography coupled with mass spectrometry (LC-MS) .
- Metabolic Studies : The compound has been utilized in studies examining metabolic fluxes in human subjects during exercise. Its role as a tracer allows researchers to track substrate utilization and metabolic pathways effectively .
Mechanism of Action
The mechanism of action of Hexakis(2,2-difluoroethoxy)phosphazene involves its interaction with molecular targets through coordination and substitution reactions. The compound’s unique structure allows it to form stable complexes with metal ions and other molecules, influencing their chemical behavior and reactivity .
Comparison with Similar Compounds
Comparison with Similar Phosphazene Derivatives
Phosphazene derivatives are distinguished by their substituents, which dictate their physicochemical properties and applications. Below is a detailed comparison of hexakis(2,2-difluoroethoxy)phosphazene with structurally related compounds:
Structural and Functional Differences
Key Observations:
Fluorination Impact :
- Increasing fluorine content (e.g., tetrafluoropropoxy vs. difluoroethoxy) enhances thermal stability and reduces hydrophobicity, improving compatibility with aqueous sheath liquids in CE-TOFMS .
- Fluorinated derivatives exhibit superior ionization efficiency in negative ion mode due to electron-withdrawing effects .
Mass Range Utility :
- Lower molecular weight derivatives (e.g., hexamethoxyphosphazene, m/z 322) are optimal for small-molecule analysis (<500 Da), whereas higher analogs (e.g., m/z 922–1160) extend calibration to peptides and polymers .
Commercial Availability and Cost :
Performance in Analytical Workflows
- This compound: Precision: Achieves mass accuracy <1 ppm in TOFMS when paired with [¹³C] methanol dimer (m/z 66.0631) . Versatility: Compatible with diverse electrolytes (e.g., 50 mM ammonium acetate, pH 8.5) and sheath liquids (methanol/water or methanol/5 mM ammonium acetate) .
- Hexakis(1H,1H,3H-tetrafluoropentoxy)phosphazene: Used in Agilent MassHunter workflows for proteomic studies, offering enhanced signal-to-noise ratios for high-mass ions .
- Hexamethoxyphosphazene: Limited to low-resolution FTMS due to lower mass complexity but cost-effective for routine calibration .
Biological Activity
Hexakis(2,2-difluoroethoxy)phosphazene (CAS Number: 186817-57-2) is a phosphazene compound that has garnered attention for its potential biological activity. This article explores the biological effects, toxicity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₈F₁₂N₃O₆P₃
- Molecular Weight : 621.19 g/mol
- Boiling Point : 41-42 °C
- IUPAC Name : 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine
1. Toxicological Profile
This compound has been evaluated for its toxicological effects. According to safety data sheets and toxicological reports:
- Inhalation : It is not expected to produce adverse health effects or respiratory irritation.
- Ingestion : Classified as non-harmful by ingestion based on current evidence.
- Skin Contact : Generally does not cause adverse health effects or skin irritation.
- Eye Contact : Can cause irritation and damage in some individuals .
Case Study 1: Mass Spectrometry Analysis
A study utilized this compound as a sheath liquid in mass spectrometry to analyze metabolites in biological samples. The findings highlighted its role in enhancing the detection of various metabolites through improved ionization efficiency during electrospray ionization . This indicates its utility in biochemical research applications.
Case Study 2: Effect-Directed Analysis
An effect-directed analysis (EDA) was performed to identify bioactive chemicals in wastewater that may interfere with endocrine systems. This compound was part of the chemical profile assessed for potential antimicrobial properties . The study aimed to correlate chemical presence with biological activity in environmental contexts.
Data Table: Summary of Biological Activities and Toxicity
| Property | Finding |
|---|---|
| Inhalation Toxicity | Not harmful |
| Ingestion Toxicity | Non-harmful |
| Skin Irritation | Minimal risk |
| Eye Irritation | Possible irritation |
| Ecotoxicological Impact | Limited data; further research needed |
| Role in Mass Spectrometry | Enhances metabolite detection |
Q & A
Q. What is the primary application of Hexakis(2,2-difluoroethoxy)phosphazene in analytical chemistry?
this compound is widely used as a lock-mass calibration standard in high-resolution mass spectrometry (HRMS) to ensure accurate mass measurements. It generates stable reference ions (e.g., [M+H]⁺ at m/z 622.0290) during liquid chromatography-mass spectrometry (LC-MS) or capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS). This compound is typically dissolved in 2-propanol (0.1–0.01 μM) and introduced via sheath liquid delivery systems to maintain continuous calibration during analysis .
Table 1: Key Mass Spectral Parameters
| Ion Type | m/z Value | Instrumentation | Reference |
|---|---|---|---|
| [M+H]⁺ | 622.0290 | CE-TOFMS, LC-QTOF | |
| [M+CH₃COOH-H]⁻ | 680.0355 | Negative-ion ESI-TOF |
Q. How is this compound integrated into metabolomics workflows?
In metabolomic studies, the compound serves as an external calibrant for both positive and negative ionization modes. For example:
- Positive mode : Combined with methanol dimer isotopes ([¹³C]MeOH₂+H⁺, m/z 66.0631) for recalibration .
- Negative mode : Paired with acetate clusters for anion analysis . Methodological steps include:
- Preparing sheath liquid with 50% methanol/5 mM ammonium acetate and 0.01–0.1 μM calibrant.
- Validating calibration stability across extended run times (e.g., 14.5-minute LC-MS segments) .
Advanced Research Questions
Q. How do structural features of this compound influence its performance as a mass calibrant?
The phosphazene core (P₃N₃) with six 2,2-difluoroethoxy substituents provides high electron-withdrawing capacity, enhancing ionization efficiency and signal stability in ESI-MS. Fluorinated side chains reduce volatility and improve thermal stability, making it suitable for high-throughput LC-MS workflows. Its predictable fragmentation patterns (e.g., absence of interfering adducts) ensure reliable m/z reference signals .
Q. What experimental strategies resolve inconsistencies in mass calibration when using this compound?
Discrepancies may arise from:
- Concentration variability : Optimize calibrant concentration (e.g., 0.1 μM for positive mode vs. 0.01 μM for negative mode ).
- Ion suppression : Validate compatibility with sample matrices (e.g., liver homogenates in metabolomics) using internal standards like methionine sulfone .
- Instrumental drift : Implement dual calibration with sodium formate clusters (e.g., 0.1–0.5 min calibration segments) .
Table 2: Troubleshooting Calibration Issues
| Issue | Solution | Evidence |
|---|---|---|
| Low signal intensity | Increase sheath liquid flow rate (10 μL/min) | |
| Adduct interference | Use higher-purity solvents (LC-MS grade) |
Q. How does this compound compare to other phosphazene calibrants (e.g., Ultramark 1621) in HRMS?
Unlike Ultramark 1621 (a perfluorinated phosphazene mixture), this compound provides a single dominant ion ([M+H]⁺), simplifying data interpretation. However, Ultramark offers broader m/z coverage (e.g., m/z 190–650), making it preferable for untargeted metabolomics .
Methodological Considerations
Q. What protocols ensure reproducible preparation of this compound calibrant solutions?
Q. Can this compound be used in multi-omics studies requiring dual-polarity MS analysis?
Yes. Its dual-mode compatibility allows simultaneous positive/negative ion calibration in CE-TOFMS setups. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
